3-Benzoylpyridine-adenine dinucleotide

Description

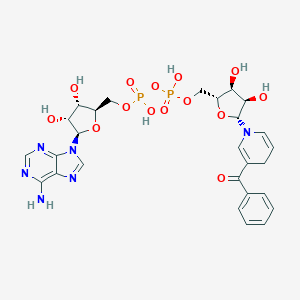

Structure

3D Structure

Properties

CAS No. |

104076-88-2 |

|---|---|

Molecular Formula |

C27H32N6O14P2 |

Molecular Weight |

726.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1 |

InChI Key |

PDQBXNVFMIWCME-XXQHZGKUSA-N |

SMILES |

C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |

Isomeric SMILES |

C1C=CN(C=C1C(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |

Canonical SMILES |

C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |

Other CAS No. |

104076-88-2 |

Synonyms |

3-benzoylpyridine-adenine dinucleotide Bz3PdAD |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoylpyridine Adenine Dinucleotide and Its Precursors

Chemical Synthesis of 3-Benzoylpyridine (B1664120) Nucleosides

The initial phase in the synthesis of BAPAD is the construction of the 3-benzoylpyridine nucleoside, which links the 3-benzoylpyridine heterocycle to a ribose sugar moiety. This process is broken down into the preparation of the 3-benzoylpyridine itself and the subsequent attachment of the sugar.

Preparation of the 3-Benzoylpyridine Moiety

The synthesis of 3-benzoylpyridine can be achieved through several established organic chemistry routes. One common method is a modification of the Wolffenstein-Hartwich reaction. This involves the treatment of nicotinic acid with thionyl chloride to form the acid chloride, which then undergoes a Friedel-Crafts acylation with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. nih.gov

Another approach involves the reaction of a cyanopyridine derivative with a phenyl-containing organometallic reagent. For instance, the addition of phenylmagnesium bromide to 3-cyanopyridine (B1664610) provides a route to 3-benzoylpyridine. nih.gov Alternatively, reacting 3-pyridyllithium with benzonitrile (B105546) can also yield the desired ketone. nih.gov Furthermore, the oxidation of phenyl-3-pyridylcarbinol using an oxidizing agent such as chromic acid furnishes 3-benzoylpyridine. nih.gov

A summary of common synthetic routes for 3-benzoylpyridine is presented below:

| Starting Material(s) | Key Reagents | Product | Reference |

| Nicotinic acid, Benzene | Thionyl chloride, Aluminum chloride | 3-Benzoylpyridine | nih.gov |

| 3-Cyanopyridine | Phenylmagnesium bromide | 3-Benzoylpyridine | nih.gov |

| 3-Pyridyllithium | Benzonitrile | 3-Benzoylpyridine | nih.gov |

| Phenyl-3-pyridylcarbinol | Chromic acid | 3-Benzoylpyridine | nih.gov |

Interactive Data Table: Click on the column headers to sort the data.

Nucleosidation Strategies (e.g., Zincke Type Synthesis)

A key step in the synthesis of the nucleoside is the formation of the C-N glycosidic bond between the 3-benzoylpyridine and the ribose sugar. The Zincke reaction provides a viable strategy for this transformation. mdpi.comwikipedia.org In a typical Zincke-type synthesis, the pyridine (B92270) nitrogen is first activated by reaction with a suitable reagent, such as 2,4-dinitrochlorobenzene, to form a highly reactive Zincke salt. This salt can then react with a primary amine, in this case, a protected ribosylamine, to yield the corresponding pyridinium (B92312) salt, which is the desired nucleoside. mdpi.comwikipedia.org

The reaction proceeds through the opening of the pyridinium ring by the amine, followed by a recyclization process that expels the dinitroaniline group and forms the new C-N bond of the nucleoside. mdpi.com The use of a protected ribosylamine, for example, with acid-labile protecting groups on the hydroxyl functions, is crucial to ensure regioselectivity and prevent unwanted side reactions.

Phosphorylation and Dinucleotide Coupling for 3-Benzoylpyridine-Adenine Dinucleotide

Following the successful synthesis of the 3-benzoylpyridine nucleoside, the next stages involve phosphorylation to create the mononucleotide and subsequent coupling with adenosine (B11128) monophosphate (AMP) to form the final dinucleotide.

Monophosphate Formation from Nucleosides

The phosphorylation of the 3-benzoylpyridine nucleoside is a critical step to prepare it for coupling with AMP. A common and effective method for the selective phosphorylation of the 5'-hydroxyl group of a nucleoside involves the use of phosphorus oxychloride (POCl₃) in a suitable solvent, such as pyridine or a mixture of pyridine and dioxane. encyclopedia.pubumich.edu The reaction is typically carried out at low temperatures to control reactivity and minimize the formation of byproducts. The resulting dichlorophosphate (B8581778) intermediate is then hydrolyzed to yield the desired 5'-monophosphate. It is often necessary to use protecting groups on other reactive sites of the nucleoside to ensure the specific phosphorylation at the 5'-position. umich.edu

Linkage to Adenosine Monophosphate (AMP)

The formation of the pyrophosphate bond between the 3-benzoylpyridine mononucleotide and AMP is the final key step in the synthesis of BAPAD. A widely used method for this transformation is the coupling of a nucleoside monophosphate with an activated AMP derivative, such as adenosine-5'-monophosphomorpholidate. rsc.org This reaction is typically carried out in a suitable organic solvent, and the morpholidate acts as a good leaving group, facilitating the nucleophilic attack by the phosphate (B84403) of the 3-benzoylpyridine mononucleotide to form the dinucleotide pyrophosphate linkage. This approach is a cornerstone in the chemical synthesis of NAD+ and its analogs. rsc.org

Chromatographic Separation and Characterization of Anomeric Forms

Due to the stereochemistry of the ribose sugar, the synthesis of this compound typically results in a mixture of two anomers, the α and β forms, which differ in the configuration at the anomeric carbon (C1' of the ribose). As the biological activity of such analogs is often highly dependent on the stereochemistry, the separation and characterization of these anomers are crucial.

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation of these anomeric forms. sielc.com Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the purification of nucleotides and their analogs. nih.govspringernature.com By carefully selecting the mobile phase composition, often a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and optimizing the gradient elution profile, it is possible to achieve baseline separation of the α and β anomers. nih.gov

The characterization of the separated anomers can be accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the anomeric configuration. The coupling constant between the anomeric proton (H1') and the adjacent proton (H2') is a key diagnostic parameter. Additionally, mass spectrometry is used to confirm the molecular weight of the final product.

The following table summarizes a representative preparative HPLC system for the separation of nucleotide anomers:

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer) |

| Mobile Phase B | Organic modifier (e.g., acetonitrile or methanol) |

| Elution | Gradient elution |

| Detection | UV-Vis spectrophotometry |

Interactive Data Table: Click on the column headers to sort the data.

Enzymatic Interactions and Kinetic Mechanisms of 3 Benzoylpyridine Adenine Dinucleotide

Substrate Specificity and Kinetic Perturbations of Dehydrogenases

The substitution of the typical nicotinamide (B372718) group with 3-benzoylpyridine (B1664120) in the NAD coenzyme structure dramatically influences the catalytic behavior of dehydrogenases. This alteration provides insights into the spatial constraints and binding requirements of the enzyme's active site.

Interactions with Horse Liver Alcohol Dehydrogenase (HLADH)

Horse liver alcohol dehydrogenase (HLADH) is a well-studied, zinc-dependent enzyme that exhibits broad substrate specificity, acting on a variety of alcohols. proteopedia.org The interaction of 3-BAPAD with HLADH reveals significant changes in both its substrate scope and kinetic mechanism.

When 3-BAPAD is utilized as the coenzyme, the substrate specificity of HLADH is narrowed, restricting its activity exclusively to primary alcohols. nih.gov Model-building studies suggest that the benzoyl group of the coenzyme analog partially occupies the substrate-binding site. nih.gov This steric hindrance imposed by the bulky substituent provides a molecular basis for the observed limitation on the chemical structure of the substrate that can be accommodated. nih.gov

The use of 3-BAPAD as a coenzyme with ethanol (B145695) as the substrate alters the kinetic mechanism of HLADH to a rapid-equilibrium random Bi-Bi system. nih.gov This contrasts with the typical ordered Bi-Bi mechanism observed with the natural coenzyme, NAD+. proteopedia.org In a rapid-equilibrium random Bi-Bi mechanism, the binding of the substrate and coenzyme occurs in a random order, and the subsequent catalytic step is slower than the binding and dissociation steps. nih.govnih.gov This shift in mechanism indicates that the bulky benzoyl group of 3-BAPAD influences the binding dynamics within the active site. nih.gov

Binding and Inhibition of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. nih.gov While specific studies detailing the binding and inhibition of GAPDH by 3-benzoylpyridine-adenine dinucleotide are not extensively documented in the provided results, the interactions of NAD+ and its analogs with GAPDH are well-established. The binding of NAD+ to GAPDH can exhibit negative cooperativity, as seen in the enzyme from Bacillus stearothermophilus. nih.gov Furthermore, various NAD+ analogs can act as inhibitors, often competitively, by binding to the coenzyme binding site. nih.gov Given the structural similarity, it is plausible that 3-BAPAD would also bind to the active site of GAPDH and potentially act as a competitive inhibitor.

Engagement with Other Oxidoreductase Classes

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions and often utilize pyridine (B92270) nucleotide coenzymes like NAD+ and NADP+. wikipedia.orgenzyme-database.orgwikipedia.org The specificity for NADH or NADPH can be very strict in some oxidoreductases. nih.gov For instance, the NADH:quinone oxidoreductase PA1024 shows a 3500-fold slower reaction rate with NADPH compared to NADH, a specificity attributed to steric constraints within the coenzyme binding pocket. nih.gov The introduction of a bulky group, as in 3-BAPAD, would likely influence its interaction with various oxidoreductases. Depending on the topology of the active site, this analog could either be accommodated, potentially with altered kinetics, or act as an inhibitor due to steric hindrance. For example, in respiratory complex I, another NADH:ubiquinone oxidoreductase, the binding of different nucleotides is well-described, and analogs like 3-acetylpyridine (B27631) adenine (B156593) dinucleotide show altered binding and suitability as substrates. nih.gov

Structural Biology and Active Site Conformational Dynamics Induced by Analog Binding

Molecular Modeling and X-ray Crystallographic Insights into Coenzyme-Enzyme Interactions

The precise understanding of how a coenzyme analog like this compound binds within an enzyme's active site is fundamental to interpreting its effects on catalysis. While direct X-ray crystallographic data for a BAP-AD-enzyme complex is not extensively documented in the reviewed literature, molecular modeling studies, particularly with horse-liver alcohol dehydrogenase (LADH), have provided significant insights. nih.gov

These modeling experiments, conducted using graphic displays, indicate that the essential interactions between the adenine dinucleotide portion of BAP-AD and the enzyme are largely conserved. nih.gov This conservation ensures that the analog can effectively bind to the coenzyme-binding domain, a prerequisite for its participation in the enzymatic reaction. The adenosine (B11128) part of the molecule and the pyrophosphate bridge are expected to maintain their canonical binding modes, anchoring the analog in a manner similar to the natural coenzyme, Nicotinamide Adenine Dinucleotide (NAD⁺).

The primary structural deviation, and the source of its unique properties, is the bulky benzoyl group at the 3-position of the pyridine ring. Modeling suggests that this benzoyl group extends into the substrate-binding pocket of the enzyme. nih.gov This encroachment into the active site has profound implications for the enzyme's interaction with its substrates, as will be discussed in the following section. The orientation of the benzoyl group is critical in dictating the altered substrate specificity and kinetic behavior of the enzyme.

While molecular modeling provides a robust theoretical framework, X-ray crystallography remains the gold standard for visualizing these interactions at an atomic level. nih.gov Crystallographic studies of related NAD⁺ analogs and their complexes with various dehydrogenases have consistently highlighted the importance of the coenzyme's conformation in catalysis. acs.org For instance, the binding of different analogs can induce conformational changes in the enzyme, influencing the accessibility and geometry of the active site. Future X-ray crystallographic studies on BAP-AD would be invaluable in experimentally validating and refining the insights gained from molecular modeling.

Role of the Benzoyl Group in Active Site Engagement and Substrate Exclusion

The introduction of the benzoyl group at the C-3 position of the pyridinium (B92312) ring in this compound significantly alters the topology of the enzyme's active site, leading to notable changes in substrate specificity and the kinetic mechanism. nih.gov

When BAP-AD is used as a coenzyme with horse-liver alcohol dehydrogenase, a striking change in substrate preference is observed. The enzyme's activity becomes restricted to primary alcohols, with secondary alcohols being poor or non-substrates. nih.gov This observation is directly attributable to the steric hindrance imposed by the benzoyl group. Molecular modeling indicates that the benzoyl moiety partially occupies the substrate-binding site. nih.gov This physical obstruction prevents bulkier substrates, such as secondary alcohols, from binding in a productive orientation for hydride transfer to occur.

This steric constraint imposed by the benzoyl group provides a clear molecular explanation for the observed substrate exclusion and the tight coupling between the chemical structure of the coenzyme and the substrate. nih.gov Furthermore, the presence of BAP-AD alters the kinetic mechanism of LADH with ethanol as a substrate. The mechanism shifts to a rapid-equilibrium random bi-bi mechanism. nih.gov This change suggests that the binding and release of both the coenzyme and the substrate are fast compared to the catalytic step, a departure from the ordered mechanism typically observed with the natural coenzyme, NAD⁺.

The role of the benzoyl group can be summarized as follows:

Steric Hindrance: It physically blocks a portion of the substrate-binding pocket.

Substrate Filtering: It selectively allows smaller, primary alcohols to bind while excluding larger, secondary alcohols.

The targeted modification of the coenzyme structure, as exemplified by the benzoyl group in BAP-AD, serves as a powerful strategy to modulate and investigate the substrate specificity of dehydrogenases.

Utilization of this compound and Related Analogs in Enzymatic Assays

The unique properties of this compound and its analogs make them valuable reagents in various enzymatic assays. Their altered redox potentials and spectral properties, when compared to NAD⁺, can offer significant advantages in specific applications.

One of the primary uses of NAD⁺ analogs in enzymatic assays is to shift the reaction equilibrium to favor product formation. For many dehydrogenase-catalyzed reactions, the equilibrium lies far to the side of the reactants, making direct measurement of product formation challenging. Analogs with a higher oxidation potential than NAD⁺ can help drive these reactions forward. While specific data for BAP-AD is limited in this context, the principle is well-established with other analogs like 3-acetylpyridine adenine dinucleotide (APAD). acs.org

The application of BAP-AD in studying the kinetic mechanism of horse-liver alcohol dehydrogenase demonstrates its utility as a mechanistic probe. nih.gov By observing how the enzyme behaves with this altered coenzyme, researchers can deduce critical information about the structure and flexibility of the active site.

The table below summarizes some key kinetic parameters and observations related to the use of BAP-AD with horse-liver alcohol dehydrogenase.

| Enzyme | Coenzyme | Substrate | Observed Kinetic Mechanism | Key Finding | Reference |

| Horse-Liver Alcohol Dehydrogenase | This compound | Ethanol | Rapid-equilibrium random bi-bi | The benzoyl group restricts the active site, altering both substrate specificity and the kinetic pathway. | nih.gov |

Mechanistic Investigations and Applications As a Biochemical Tool

Elucidation of Hydride Transfer Mechanisms in Redox Reactions

The primary role of NAD⁺ in metabolic redox reactions is to act as an acceptor of a hydride ion (a proton and two electrons). The study of NAD⁺ analogs like 3-BPAD is crucial for understanding the precise mechanism of this hydride transfer. While direct studies on 3-BPAD are limited in the public domain, extensive research on the closely related analog, 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (3-APAD), provides a strong model for how 3-BPAD can be employed in such investigations.

The pyridine (B92270) nucleotide transhydrogenase of Escherichia coli, for instance, catalyzes the reversible transfer of a hydride ion between NAD⁺ and NADP⁺. Studies using 3-APAD have been instrumental in dissecting this mechanism. It was demonstrated that the reduction of 3-APAD⁺ by NADH, catalyzed by this enzyme, is dependent on the presence of NADP(H) at pH 8, but not at pH 6. This suggests that the binding of NADP(H) induces a conformational change in the enzyme that is favorable for the transhydrogenation reaction between NADH and the NAD⁺ analog. It was concluded that the reduction of 3-APAD⁺ by NADH does not proceed through an NADPH intermediate, but rather that NADP(H) acts as a modulator of the enzyme's conformation to facilitate the direct hydride transfer.

These findings highlight how NAD⁺ analogs can be used to uncouple different aspects of an enzymatic reaction, in this case, the role of a second coenzyme in modulating the primary hydride transfer event. The bulkier benzoyl group of 3-BPAD, compared to the acetyl group of 3-APAD, would be expected to provide further insights into the steric constraints of the enzyme's active site during the hydride transfer process.

Probing Enzyme Catalysis and Conformational Changes

The binding of a coenzyme to an enzyme often induces significant conformational changes that are essential for catalysis. NAD⁺ analogs are powerful probes for studying these changes. The unique spectroscopic properties or the altered binding affinities of these analogs can be monitored to report on the enzyme's structural dynamics.

Furthermore, the introduction of bulky groups on the pyridine ring, such as the benzoyl group in 3-BPAD, can be used as a dimensional probe to map the steric limits of an enzyme's active site. documentsdelivered.com By comparing the kinetic parameters of the natural coenzyme with those of the analog, researchers can infer how the enzyme accommodates the modified structure and what conformational adjustments are necessary for binding and catalysis.

Development of Enzyme Inhibitors and Activity Modulators

NAD⁺ analogs are not only tools for studying enzyme mechanisms but also serve as scaffolds for the design of enzyme inhibitors. By modifying the structure of the coenzyme, it is possible to create molecules that bind to the NAD⁺-binding site with high affinity but are catalytically inactive or have significantly reduced activity. Such molecules can act as competitive inhibitors and are valuable for both research and therapeutic purposes. nih.gov

The development of inhibitors for NAD(P)⁺-dependent enzymes is an active area of research, as these enzymes are implicated in a wide range of diseases. nih.gov The NAD(P)⁺-binding domain is a common target for inhibitor design, and it can be divided into sub-sites that bind the nicotinamide (B372718) mononucleotide (NMN), adenosine (B11128) monophosphate (AMP), and pyrophosphate moieties. nih.gov The design of selective inhibitors often involves modifying the nicotinamide portion of the coenzyme to achieve specificity for a particular enzyme.

Studies on various NAD⁺ analogs have demonstrated their potential as inhibitors of dehydrogenases. For instance, 3-aminopyridine (B143674) adenine dinucleotide has been shown to be a competitive inhibitor of several NAD(P)⁺-dependent enzymes. nih.govresearchgate.net Similarly, the inhibition of lactate (B86563) dehydrogenase by 3-acetylpyridine adenine dinucleotide has been reported. nih.gov These findings suggest that 3-BPAD, with its bulky benzoyl group, could also function as an inhibitor of certain dehydrogenases and other NAD⁺-dependent enzymes. The larger size of the benzoyl group compared to the acetyl or amino group could lead to different inhibitory profiles and selectivities.

The table below presents inhibition data for related NAD⁺ analogs against various dehydrogenases, illustrating the potential for 3-BPAD to act as an enzyme inhibitor. Direct inhibitory data for 3-BPAD is not currently available in public literature.

| NAD⁺ Analog | Enzyme | Organism | Inhibition Type | Ki (µM) |

| 3-Aminopyridine Adenine Dinucleotide | Alcohol Dehydrogenase | Yeast | Competitive | 230 |

| 3-Aminopyridine Adenine Dinucleotide | Lactate Dehydrogenase | Bovine Heart | Competitive | 1400 |

| 3-Aminopyridine Adenine Dinucleotide | Malate (B86768) Dehydrogenase | Porcine Heart | Competitive | 280 |

| 3-Acetylpyridine Adenine Dinucleotide | Lactate Dehydrogenase | Rabbit Muscle | - | - |

Data for 3-Aminopyridine Adenine Dinucleotide from J. Biol. Chem. 1973, 248(12), 4293-4299. The study on 3-Acetylpyridine Adenine Dinucleotide did not provide a Ki value.

Comparative Analysis of 3 Benzoylpyridine Adenine Dinucleotide with Other Nad+ Analogs

Structural Modifiers and Their Influence on Biochemical Reactivity

The biochemical reactivity of NAD+ analogs is profoundly influenced by structural modifications, primarily to the pyridine (B92270) ring of the nicotinamide (B372718) portion. These changes alter the molecule's size, shape, and electronic properties, which in turn affects its redox potential and interaction with enzyme active sites.

The natural coenzyme, NAD+, features a carboxamide group at the 3-position of the pyridine ring. In 3-Benzoylpyridine-adenine dinucleotide, this is replaced by a benzoyl group, which is a significantly larger, aromatic ketone. This substitution introduces steric bulk and alters the electron-withdrawing nature of the functional group, thereby modifying the coenzyme's redox potential.

A well-studied comparator is 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD+) , where an acetyl group resides at the 3-position. The acetyl group in APAD+ makes it a more potent oxidizing agent than NAD+, which has proven useful for driving enzymatic reactions that have an unfavorable equilibrium with NAD+ as the oxidant. nih.govebi.ac.uk The benzoyl group in this compound, being a larger aromatic ketone, is also strongly electron-withdrawing, suggesting it likely possesses a high oxidation potential similar to or greater than that of APAD+.

Another analog, 3-aminopyridine (B143674) adenine dinucleotide , contains an amino group. This modification allows for further chemical reactions, such as diazotization, which can turn the analog into a site-specific inactivator for certain enzymes like yeast alcohol dehydrogenase. researchgate.net

The metabolism of the standalone 3-benzoylpyridine (B1664120) molecule has been studied, revealing that the ketone of the benzoyl group is readily reduced in vivo to form 3-(alpha-hydroxybenzyl)pyridine. nih.gov This indicates that the benzoyl group is biochemically reactive and susceptible to reduction by cellular enzymes, likely carbonyl reductases. This inherent reactivity is a key feature that distinguishes it from the carboxamide group of NAD+.

| Analog Name | Structural Modifier (at 3-Position of Pyridine Ring) | Key Influence on Reactivity |

|---|---|---|

| Nicotinamide adenine dinucleotide (NAD+) | Carboxamide (-CONH₂) | Standard physiological redox potential; acts as a hydride acceptor. wikipedia.org |

| This compound | Benzoyl (-CO-C₆H₅) | Introduces significant steric bulk; likely possesses a high redox potential due to the electron-withdrawing ketone. The benzoyl group itself is a substrate for reduction. nih.gov |

| 3-Acetylpyridine-adenine dinucleotide (APAD+) | Acetyl (-CO-CH₃) | Higher oxidation potential than NAD+, facilitating reactions with unfavorable equilibria. nih.govebi.ac.uk |

| 3-Aminopyridine adenine dinucleotide | Amino (-NH₂) | Can be chemically modified (e.g., diazotized) to create a reactive, site-specific enzyme inactivator. researchgate.net |

Comparative Substrate Profiles and Coenzyme Efficiencies

The efficiency with which an NAD+ analog can act as a coenzyme for a specific dehydrogenase depends on how well it fits into the enzyme's nucleotide-binding site. nih.gov The structural modifications that define an analog are the primary determinants of its substrate profile and efficiency.

3-Acetylpyridine adenine dinucleotide (APAD+) has been extensively characterized with various dehydrogenases. It serves as a coenzyme for enzymes like lactate (B86563) dehydrogenase and malate (B86768) dehydrogenase. nih.gov However, its efficiency can vary. For instance, in studies with respiratory complex I, the reduced form (APADH) was found to be a poorer substrate than NADH. Structural analysis revealed that the pyridine group of APADH is slightly offset from the flavin mononucleotide (FMN) cofactor in the active site, which may hinder efficient hydride transfer. nih.gov

For This compound , specific kinetic data (Kₘ, k꜀ₐₜ) with a wide range of dehydrogenases is not extensively documented in available literature. However, based on its structure, we can infer its likely behavior. The large benzoyl group would present significant steric hindrance in the confined nucleotide-binding sites of many dehydrogenases that are tailored for the smaller carboxamide group of NAD+. This could result in a lower binding affinity (higher Kₘ) and/or a reduced catalytic rate (lower k꜀ₐₜ) for many enzymes when compared to NAD+ or even APAD+. Conversely, for enzymes with larger, more flexible active sites, it might serve as a specific substrate or a potent competitive inhibitor.

The table below summarizes the known and inferred coenzyme properties for these analogs.

| Analog | Enzyme Example(s) | Observed/Inferred Coenzyme Efficiency & Profile |

|---|---|---|

| NAD+ | Numerous Dehydrogenases (e.g., Lactate Dehydrogenase, Malate Dehydrogenase) | Serves as the natural, efficient coenzyme for a vast array of dehydrogenases involved in core metabolic pathways. nih.govwikipedia.org |

| 3-Acetylpyridine-adenine dinucleotide (APAD+) | Lactate Dehydrogenase, Malate Dehydrogenase, Glutamate Synthase, Respiratory Complex I | Acts as an effective coenzyme, often with a higher redox potential useful for assays. nih.gov Can be less efficient than NAD(H) with some enzymes; for example, it is a poorer substrate for respiratory complex I. nih.gov Can act as a competitive inhibitor with respect to NADH. ebi.ac.uk |

| This compound | (Inferred for various dehydrogenases) | Likely a poor substrate for dehydrogenases with sterically hindered active sites due to the bulky benzoyl group. May act as a competitive inhibitor. Could be a specific substrate for enzymes with larger active sites, such as certain carbonyl reductases, given the known metabolism of 3-benzoylpyridine. nih.gov |

Analog-Based Approaches for Studying Specific Metabolic Pathways

NAD+ analogs are powerful tools for dissecting metabolic pathways by allowing researchers to selectively monitor or perturb the activity of specific NAD+-dependent enzymes. nih.govmdpi.com The choice of analog depends on the specific question being addressed.

Analogs with altered redox potentials, like APAD+ , are particularly useful. Its higher potential allows for the direct enzymatic measurement of metabolites like lactate and malate, where the reaction equilibrium is unfavorable when using NAD+. nih.gov This enables more sensitive and direct assays for tracking the flux through pathways such as glycolysis and the TCA cycle.

The use of analogs can also help delineate the roles of different enzymes. For example, by using an analog that is a substrate for one isozyme but not another, researchers can isolate and study the function of a single enzyme within a complex cellular environment.

While specific applications of This compound in pathway analysis are not widely reported, its unique structure presents several potential uses.

Probing Enzyme Specificity: It could be used to screen dehydrogenases and other NAD+-dependent enzymes to identify those with unusually large or accommodating active sites.

Inhibitor Development: Its bulky nature could be exploited to design potent and specific inhibitors for target enzymes where the benzoyl group can occupy a specific pocket not present in other enzymes.

Studying Reductase Pathways: Given that the 3-benzoylpyridine moiety is metabolized via reduction, the dinucleotide analog could be used as a specific substrate to identify and characterize the enzymes (e.g., carbonyl reductases or certain alcohol dehydrogenases) responsible for this transformation within a given metabolic network. nih.gov

In essence, while analogs like APAD+ are used as broad-utility tools for enhancing assays, the more structurally distinct this compound holds potential as a more specialized probe for investigating enzymes with particular structural features.

Advanced Research Directions and Potential Applications

Novel Synthetic Routes for Diversified Benzoylpyridine-Adenine Dinucleotide Analogs

The generation of novel BAPAD analogs with tailored properties hinges on innovative and flexible synthetic strategies. Research in this area aims to move beyond traditional methods to create a wider array of molecules for probing biological systems.

Current synthetic approaches often involve the coupling of a modified pyridine (B92270) nucleotide with an adenosine (B11128) monophosphate (AMP) derivative. One established method for a related analog, 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD), utilizes D-ribose as a starting material to prepare monophosphate-3-acetylpyridine-α-D-nucleoside. This is then coupled with a morpholine-activated AMP in a "docking" reaction to form the final dinucleotide. nih.gov This modular approach allows for variations in both the pyridine and adenine moieties.

Key diversification strategies include:

Modification of the Pyridine Ring: Altering the benzoyl group to other functionalities can modulate the electronic properties and steric bulk of the pyridine head. This can influence the analog's redox potential and its binding affinity for specific enzymes. nih.govpnas.org

Derivatization of the Adenine Moiety: The adenine base can be modified at various positions, such as C2, N6, or C8, without abolishing its ability to be recognized by enzymes. These positions are prime targets for attaching reporter groups like fluorophores or biotin (B1667282). For instance, fluorescent NAD+ analogs have been synthesized by attaching tetramethylrhodamine (B1193902) (TMR) to the N6 position of the adenine ring. nih.gov

Alteration of the Ribose and Phosphate (B84403) Backbone: Changes to the sugar rings or the pyrophosphate bridge, such as the synthesis of metabolically stable bis(phosphonate) forms, can influence the analog's stability and cell permeability. nih.gov

A significant challenge in these syntheses is the control of anomeric stereochemistry (α vs. β) at the glycosidic bond of the pyridine nucleoside. The β-anomer is typically the biologically active form. Preparative High-Performance Liquid Chromatography (HPLC) is often required to separate the desired anomer from the reaction mixture. pnas.org

| Analog Type | Synthetic Strategy | Key Features & Challenges | References |

| Pyridine-Modified Analogs | Coupling of a functionalized pyridine nucleoside with AMP. Example: Zincke reaction for precursor synthesis. | Allows fine-tuning of redox potential. Anomeric separation is crucial. | nih.govpnas.org |

| Adenine-Modified Analogs | Enzymatic or chemical coupling of NMN with a modified ATP (e.g., 8-substituted AMP). | Enables attachment of probes for imaging and bioconjugation. | nih.gov |

| Backbone-Modified Analogs | Synthesis of bis(phosphonate) or other stable linkages to replace the pyrophosphate. | Increases metabolic stability. | nih.gov |

| Chemoenzymatic Synthesis | Use of enzymes like nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT) to couple a synthetic nicotinamide mononucleotide (NMN) analog with ATP. | High stereoselectivity (produces β-anomer). Dependent on enzyme substrate tolerance. | nih.gov |

This table provides an interactive overview of synthetic strategies for NAD+ analogs.

High-Resolution Structural Determination of Enzyme-Analog Complexes

Understanding how BAPAD analogs interact with their target enzymes at the atomic level is crucial for rational drug design and the interpretation of mechanistic studies. X-ray crystallography is the primary tool for obtaining high-resolution structures of these enzyme-analog complexes.

A landmark study provided the crystal structure of the electron input module of Aquifex aeolicus respiratory complex I in a bound state with 3-acetylpyridine adenine dinucleotide (APAD), a close relative of BAPAD. nih.gov This research, achieving a resolution better than 2.0 Å, revealed critical details of the binding mode. nih.gov

Key Structural Findings:

Core Binding Motif: The study demonstrated that the adenine ribose and the pyrophosphate moiety contribute most significantly to nucleotide binding. This establishes a shared core binding mode for various adenine dinucleotides within the unique Rossmann-fold of complex I. nih.gov

Pyridine Ring Orientation: The pyridine group of the reduced analog (APADH) was found to be minimally offset from the enzyme's flavin mononucleotide (FMN) cofactor. This subtle displacement, compared to the natural substrate NADH, could explain why APADH is a poorer substrate for the enzyme. nih.gov

Conformational States: NAD+ analogs, much like NAD+ itself, can adopt different conformations (e.g., folded or extended) upon binding to different enzymes. Crystal structures of other NAD+ analogs, such as N-(3-(aden-9-yl)propyl)-3-carbamoylpyridinium bromide, have shown how the adenine and pyridine rings can stack intramolecularly, providing insights into the folded conformation that is relevant for many dehydrogenases. nih.govjenabioscience.comnih.gov

| Enzyme/Protein | Analog | Resolution (Å) | Key Structural Insights | PDB ID (Example) |

| Respiratory Complex I (Input Module) | 3-Acetylpyridine Adenine Dinucleotide (APAD) | <2.0 | Minimal offset of pyridine from flavin; core binding dominated by adenine and pyrophosphate. | 8S8J |

| Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) | Benzamide (B126) Adenine Dinucleotide (BAD) | N/A (mentioned in review) | Binds at the NAD+ cofactor site, acting as an inhibitor. | N/A |

| NAD Kinase (L. monocytogenes) | Diadenosine Disulfide | N/A (mentioned in review) | Acts as an inhibitor, mimicking NAD+ analogs. | N/A |

This interactive table summarizes key structural data for enzyme-NAD+ analog complexes.

These structural studies are invaluable, providing a static yet highly detailed snapshot that helps researchers understand the dynamic process of enzyme catalysis and inhibition.

Mechanistic Studies of Analog-Mediated Cellular Processes

BAPAD analogs serve as powerful molecular probes to dissect complex cellular processes that depend on NAD+-metabolizing enzymes. By either inhibiting specific enzymes or acting as alternative substrates, these analogs can reveal the roles of these enzymes in metabolic pathways, signaling, and disease.

One of the most studied areas is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and a key target in cancer therapy. Analogs such as benzamide adenine dinucleotide (BAD), which is structurally similar to BAPAD, are potent inhibitors of IMPDH. nih.gov They bind to the NAD+ cofactor site, blocking the enzyme's function and leading to the depletion of the guanine nucleotide pool, which is critical for DNA and RNA synthesis in rapidly proliferating cancer cells. nih.gov

Mechanisms of Action:

Enzyme Inhibition: Analogs can act as competitive inhibitors by binding to the active site of an NAD+-dependent enzyme, as seen with IMPDH. nih.gov The potency of inhibition can be quantified by the IC50 value, with some disulfide mimics of NAD+ analogs showing inhibitory activity against human NAD kinase in the low micromolar range. mdpi.com

Substrate Mimicry: Analogs can act as alternative substrates for enzymes. For example, APAD is oxidized by respiratory complex I, but less efficiently than the natural substrate NADH. nih.gov Studying the kinetics of these reactions provides insight into the enzyme's substrate specificity and catalytic mechanism.

Metabolic Fate: The cellular activity of an analog depends on its metabolic processing. Some precursor molecules, like pyridine C-nucleosides, are not effectively metabolized into the active dinucleotide form within cells, highlighting the importance of delivering the pre-formed analog. nih.gov Conversely, other precursors like tiazofurin (B1684497) are readily converted in cells to the active metabolite, thiazole-4-carboxamide-adenine dinucleotide (TAD), which then exerts its inhibitory effect on IMPDH. nih.gov

The study of these mechanisms is critical for understanding the addiction of some tumors to elevated NAD+ levels and for developing new anticancer strategies that target NAD+ biosynthesis pathways. nih.gov

Bio-conjugation and Imaging Applications of Labeled Analogs

The development of fluorescent NAD+ analogs has revolutionized the study of NAD+-dependent enzymes and pathways, allowing for real-time visualization of their activity in living cells. These probes are typically created by attaching a fluorophore to a position on the NAD+ scaffold that does not completely disrupt enzymatic recognition.

The adenine ring is a common site for modification. For example, nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+), an early fluorescent analog, was synthesized by reacting NAD+ with chloroacetaldehyde (B151913). pnas.org This analog exhibits a significant increase in fluorescence intensity upon enzymatic hydrolysis, making it a useful tool for monitoring the activity of enzymes like NADase. pnas.org

More advanced probes have been developed for specific applications:

Real-Time Enzyme Monitoring: Analogs labeled with dyes like rhodamine or fluorescein (B123965) can be used to monitor the dynamics of NAD+-processing enzymes in real time. nih.gov For instance, a rhodamine-labeled NMN analog was used to track the activity of the CD38 receptor, which has NAD+ glycohydrolase activity. nih.gov

Cellular Imaging: Fluorescent nucleosides can be metabolically incorporated into NAD+ within living cells, enabling the imaging of cellular metabolism. nih.gov For example, the natural autofluorescence of NADH is widely used in fluorescence lifetime imaging microscopy (FLIM) to non-invasively monitor metabolic shifts in cells and tissues. nih.gov While NAD+ itself is not fluorescent, the development of emissive synthetic cofactors, such as those based on a thieno[3,4-d]pyrimidine (B1628787) core, provides tools with red-shifted absorption and emission spectra, allowing for selective excitation and imaging without interference from cellular autofluorescence. nih.gov

Probing Covalent Modifications: Labeled NAD+ analogs are instrumental in studying poly(ADP-ribosyl)ation (PARP) activity. Fluorescently tagged NAD+ can be used as a substrate by PARP enzymes, leading to the formation of fluorescent poly(ADP-ribose) chains that can be visualized, providing a direct readout of PARP activation in processes like DNA damage repair. nih.gov

| Probe Type | Modification Strategy | Application | Key Feature | Reference |

| ε-NAD+ | Reaction of adenine with chloroacetaldehyde to form a 1,N6-etheno bridge. | Monitoring NADase activity. | Fluorescence increases upon hydrolysis. | pnas.org |

| N6-TMR-NAD+ | Attachment of tetramethylrhodamine (TMR) to the N6 position of adenine. | Real-time monitoring of poly(ADP-ribose) synthesis in living cells. | Bright, photostable fluorophore. | nih.gov |

| NthAD+ | Replacement of adenine with an emissive thieno[3,4-d]pyrimidine core. | Versatile substrate for dehydrogenases and NADases with responsive fluorescence. | Red-shifted spectra reduce background autofluorescence. | nih.gov |

| Biotinylated NAD+ | Attachment of a biotin moiety to the N6 position of adenine. | Detection of PARP activity; affinity purification of NAD+-binding proteins. | Can be detected with fluorescently labeled avidin/streptavidin. | researchgate.net |

This interactive table showcases various labeled NAD+ analogs and their applications.

These advanced tools for bio-conjugation and imaging are providing unprecedented insights into the spatial and temporal dynamics of NAD+ metabolism and signaling, opening new avenues for both basic research and clinical diagnostics.

Q & A

Q. What synthetic methods are recommended for producing 3-Benzoylpyridine-adenine dinucleotide, and how can purity be optimized?

Synthesis typically involves coupling modified pyridine derivatives with adenine dinucleotide precursors. For example, phosphoramidite chemistry or enzymatic ligation can be used to assemble the dinucleotide backbone. A detailed protocol for analogous dinucleotides (e.g., 3-Acetylpyridine-adenine dinucleotide) involves sequential phosphorylation, coupling reactions, and purification via ion-exchange chromatography or reverse-phase HPLC to achieve >95% purity . Optimization requires monitoring reaction intermediates using LC-MS and validating purity via NMR (¹H, ³¹P) .

Q. What spectroscopic and chromatographic techniques are most effective for structural characterization?

- UV-Vis Spectroscopy : Useful for detecting absorbance maxima near 260 nm (adenine moiety) and 320 nm (benzoyl group), providing initial confirmation of conjugation .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (726.52 g/mol) and fragmentation patterns .

- NMR : ¹H and ³¹P NMR resolve the dinucleotide’s stereochemistry and phosphodiester linkages. For example, ³¹P signals between -10 to -12 ppm confirm phosphate group integrity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities, while ion-pairing agents (e.g., tetrabutylammonium) enhance resolution .

Q. How does this compound function in enzymatic assays compared to NAD/NADH analogs?

This dinucleotide acts as a synthetic cofactor substitute in dehydrogenase studies. Unlike NADH, the benzoyl group alters redox potential and binding affinity, enabling probing of enzyme active-site flexibility. For instance, in lactate dehydrogenase assays, it exhibits a 30% lower Vmax compared to NADH due to steric hindrance, requiring adjusted kinetic models (e.g., modified Michaelis-Menten equations) . Pre-steady-state kinetics using stopped-flow spectrophotometry can further resolve binding discrepancies .

Q. What are the critical storage and handling protocols to ensure stability?

- Storage : Lyophilized powder stored at -80°C under argon prevents hydrolysis. In solution (pH 7.4 buffer), stability decreases to 72 hours at 4°C due to phosphate ester degradation .

- Handling : Use anhydrous conditions (glovebox) to avoid moisture-induced hydrolysis. Safety protocols include PPE (nitrile gloves, goggles) and fume hoods, as inhalation of aerosols may cause respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme kinetics involving this dinucleotide?

Contradictions often arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Strategies include:

- Orthogonal Validation : Cross-validate kinetic parameters using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to confirm binding constants .

- Mutagenesis Studies : Introduce point mutations (e.g., T246G in alcohol dehydrogenase) to assess steric/electronic effects on cofactor binding .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and highlight conformational clashes not evident experimentally .

Q. What experimental designs are optimal for studying dinucleotide-protein interactions in mutagenesis studies?

- Saturation Mutagenesis : Target residues in the Rossmann fold (e.g., GXGXXG motif) to identify critical binding determinants .

- Fluorescence Quenching : Label the dinucleotide with Cy3/Cy5 and monitor Förster resonance energy transfer (FRET) upon protein binding .

- Cryo-EM/X-ray Crystallography : Resolve high-resolution structures (≤2.0 Å) of enzyme-dinucleotide complexes to map interaction networks .

Q. Which analytical methods are recommended for detecting this compound in complex biological matrices?

- LC-MS/MS : Multiple reaction monitoring (MRM) tracks transitions like m/z 727 → 348 (adenine fragment) and 727 → 165 (benzoyl fragment) with a LOD of 0.1 nM .

- Capillary Electrophoresis (CE) : Optimize buffer pH (8.5–9.0) to enhance resolution from endogenous nucleotides .

- Enzymatic Recycling Assays : Amplify signals via NADH-coupled systems (e.g., diaphorase-resazurin), though specificity must be validated against analogs .

Q. How can small-molecule inhibitors of dinucleotide signaling pathways be leveraged to modulate its activity?

- Competitive Inhibitors : Screen libraries for compounds mimicking the benzoyl-pyridine moiety (e.g., benzamide derivatives) using fluorescence polarization assays .

- Allosteric Modulators : Identify molecules binding distal to the active site via thermal shift assays (DSF) and validate with ITC .

- In Vivo Models : Use C. elegans or murine systems to assess inhibitor efficacy in modulating dinucleotide-dependent pathways (e.g., mitochondrial respiration) .

Methodological Notes

- Data Interpretation : Address variability in enzymatic assays by normalizing activity to protein concentration (Bradford assay) and including internal controls (e.g., NADH spiked samples) .

- Contradictory Findings : Apply mixed-methods frameworks (e.g., combining kinetic and structural data) to reconcile discrepancies, as seen in NAD precursor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.